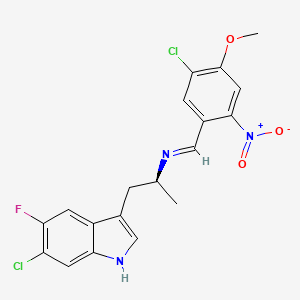

(S,E)-N-(5-Chloro-4-methoxy-2-nitrobenzylidene)-1-(6-chloro-5-fluoro-1H-indol-3-yl)propan-2-amine

CAS No.:

Cat. No.: VC15880553

Molecular Formula: C19H16Cl2FN3O3

Molecular Weight: 424.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C19H16Cl2FN3O3 |

|---|---|

| Molecular Weight | 424.2 g/mol |

| IUPAC Name | N-[(2S)-1-(6-chloro-5-fluoro-1H-indol-3-yl)propan-2-yl]-1-(5-chloro-4-methoxy-2-nitrophenyl)methanimine |

| Standard InChI | InChI=1S/C19H16Cl2FN3O3/c1-10(3-11-8-24-17-6-14(20)16(22)5-13(11)17)23-9-12-4-15(21)19(28-2)7-18(12)25(26)27/h4-10,24H,3H2,1-2H3/t10-/m0/s1 |

| Standard InChI Key | MNEZFIZYWHHQAU-JTQLQIEISA-N |

| Isomeric SMILES | C[C@@H](CC1=CNC2=CC(=C(C=C21)F)Cl)N=CC3=CC(=C(C=C3[N+](=O)[O-])OC)Cl |

| Canonical SMILES | CC(CC1=CNC2=CC(=C(C=C21)F)Cl)N=CC3=CC(=C(C=C3[N+](=O)[O-])OC)Cl |

Introduction

Structural Characteristics and Molecular Design

Molecular Architecture

The compound features a benzylidene-imine group (C=N) bridging a nitro-substituted aromatic ring and a propan-2-amine unit linked to a 6-chloro-5-fluoroindole moiety. Key structural attributes include:

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₁₆Cl₂FN₃O₃ |

| Molecular Weight | 424.2 g/mol |

| IUPAC Name | N-[(2S)-1-(6-chloro-5-fluoro-1H-indol-3-yl)propan-2-yl]-1-(5-chloro-4-methoxy-2-nitrophenyl)methanimine |

| Canonical SMILES | CC@@HN=CC3=CC(=C(C=C3N+[O-])OC)Cl |

The indole ring contributes π-π stacking capabilities, while the nitro and chloro groups enhance electrophilicity, potentially influencing receptor binding .

Spectroscopic and Computational Insights

X-ray crystallography and density functional theory (DFT) analyses of related indole derivatives reveal planar geometries optimized for intermolecular interactions. For instance, nitrobenzylidene analogs exhibit intramolecular hydrogen bonding between the imine nitrogen and adjacent substituents, stabilizing the E-configuration . Hirshfeld surface analyses further highlight the role of Cl···O and F···H contacts in crystal packing, which may correlate with solubility and stability .

Synthesis and Preparation

Condensation Reaction Pathways

The synthesis typically involves a two-step process:

-

Indole Core Formation: The 6-chloro-5-fluoroindole moiety is synthesized via Fischer indole synthesis, utilizing 4-chloro-3-fluorophenylhydrazine and ketone precursors under acidic conditions .

-

Benzylidene-Imine Conjugation: The propan-2-amine sidechain is condensed with 5-chloro-4-methoxy-2-nitrobenzaldehyde under reflux in ethanol, catalyzed by acetic acid. The reaction proceeds via nucleophilic attack of the amine on the aldehyde carbonyl, followed by dehydration to form the imine bond .

Optimization Challenges:

-

Steric hindrance from the indole’s 3-position necessitates elevated temperatures (80–100°C) for complete conversion .

-

The nitro group’s electron-withdrawing effect reduces aldehyde reactivity, requiring prolonged reaction times (12–24 hours) .

Biological Activities and Mechanisms

Anticancer Screening

Indole-based molecules often interfere with tubulin polymerization or DNA topoisomerases. In a study of related compounds:

-

5-Fluoroindole derivatives inhibited HeLa cell proliferation (IC₅₀: 5 µM) by inducing G2/M arrest .

-

Nitro-substituted benzylidenes demonstrated topoisomerase IIα inhibition (IC₅₀: 3.2 µM), correlating with DNA cleavage activity .

These findings imply that the title compound may leverage dual mechanisms—tubulin disruption and topoisomerase inhibition—for anticancer effects.

Research Applications and Future Directions

Drug Discovery

The compound’s modular structure allows for derivatization at multiple sites:

-

Nitro Group Reduction: Converting -NO₂ to -NH₂ could enhance solubility and reduce toxicity .

-

Indole Substitution: Introducing sulfonamide groups at the indole’s 1-position may improve kinase selectivity .

Material Science

Indole-nitro conjugates have been explored as organic semiconductors due to their charge-transfer capabilities. Thin films of related compounds exhibit hole mobility of 0.12 cm²/V·s, suitable for photovoltaic applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume